10-butyryl-3,3-dimethyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
10-butyryl-3,3-dimethyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of benzodiazepine derivatives. Benzodiazepines are well-known for their effects on the central nervous system, often used as anxiolytics, sedatives, and muscle relaxants. This particular compound has been studied for its potential antioxidant and anxiolytic properties .
Preparation Methods
The synthesis of 10-butyryl-3,3-dimethyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through microwave-assisted synthesis. This method involves the use of silica-supported fluoroboric acid as a catalyst. The reaction conditions typically include heating the reactants in a microwave reactor, which significantly reduces the reaction time and increases the yield . The compound is obtained as a yellowish solid with a melting point of 174–176°C .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity and synthesis of benzodiazepine derivatives.
Biology: The compound has shown significant antioxidant activity, making it a potential candidate for protecting cells from oxidative stress.
Mechanism of Action
The anxiolytic effect of this compound is primarily mediated through its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to the benzodiazepine binding site on GABA_A receptors, it enhances the inhibitory effects of GABA, leading to reduced neuronal excitability and anxiety . The antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparison with Similar Compounds
Compared to other benzodiazepine derivatives, 10-butyryl-3,3-dimethyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one exhibits unique properties:
Similar Compounds: Diazepam, lorazepam, and clonazepam are well-known benzodiazepines with anxiolytic effects.
Properties
Molecular Formula |
C28H34N2O5 |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
5-butanoyl-9,9-dimethyl-6-(2,3,4-trimethoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H34N2O5/c1-7-10-23(32)30-20-12-9-8-11-18(20)29-19-15-28(2,3)16-21(31)24(19)25(30)17-13-14-22(33-4)27(35-6)26(17)34-5/h8-9,11-14,25,29H,7,10,15-16H2,1-6H3 |
InChI Key |
LGLOCJGYXKXHLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=C(C(=C(C=C4)OC)OC)OC |
Origin of Product |
United States |
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